molecular formula C10H8O5S B13744174 Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide CAS No. 21211-28-9

Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide

Cat. No.: B13744174
CAS No.: 21211-28-9
M. Wt: 240.23 g/mol
InChI Key: HJCMWOVPTCMTMC-UHFFFAOYSA-N
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Description

Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide (CAS: 21211-28-9) is a benzo[b]thiophene derivative characterized by a 1,1-dioxide (sulfone) group, a methyl ester at position 2, and a hydroxyl group at position 2. Its molecular formula is C₁₀H₈O₅S, with a molecular weight of 240.230 g/mol and a calculated LogP of 0.610 . The compound is analyzed via reverse-phase HPLC using a Newcrom R1 column, with a mobile phase containing acetonitrile, water, and phosphoric acid. This method is scalable for preparative separations and pharmacokinetic studies .

The structural features of this compound, including the sulfone group and polar substituents (ester and hydroxyl), contribute to its physicochemical properties, such as moderate hydrophilicity and stability under analytical conditions.

Properties

CAS No.

21211-28-9

Molecular Formula

C10H8O5S

Molecular Weight

240.23 g/mol

IUPAC Name

methyl 3-hydroxy-1,1-dioxo-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H8O5S/c1-15-10(12)9-8(11)6-4-2-3-5-7(6)16(9,13)14/h2-5,11H,1H3

InChI Key

HJCMWOVPTCMTMC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1(=O)=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves two main stages:

  • Stage 1: Construction of the benzo[b]thiophene core with the hydroxy and methyl carboxylate functionalities.
  • Stage 2: Oxidation of the sulfur atom in the benzo[b]thiophene ring to the corresponding sulfone (1,1-dioxide).

Synthesis of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate (Precursor)

According to US patent US3413308A, the methyl 3-hydroxybenzo[b]thiophene-2-carboxylate starting material is prepared via classical synthetic organic methods involving diazotization and cyclization steps:

  • Diazotization: The corresponding anthranilic acid derivative is diazotized using nitrous acid to form diazonium salts.
  • Xanthate Treatment: These diazonium salts are reacted with potassium ethyl xanthate.
  • Hydrolysis and Reaction: Basic hydrolysis is followed by reaction with sodium chloroacetate to yield a carboxyphenylthioglycolic acid intermediate.
  • Esterification: The acid intermediate is esterified with methanol in the presence of sulfuric acid to form the methyl ester.
  • Cyclization: Treatment with sodium methylate in methanol induces internal condensation and cyclization, yielding methyl 3-hydroxybenzo[b]thiophene-2-carboxylate.

This method allows for the preparation of various substituted derivatives by altering the anthranilic acid starting material (e.g., chlorinated derivatives).

Oxidation to 1,1-Dioxide (Benzo[b]thiophene Sulfone)

The key step to obtain this compound is the oxidation of the sulfur atom in the thiophene ring to the sulfone form.

A recent study published in ACS Omega describes an efficient oxidation protocol:

  • Reagents: Hydrogen peroxide (30%, 6.5 equivalents) is added slowly to a solution of the benzo[b]thiophene precursor in acetic acid.
  • Conditions: The mixture is stirred at 100 °C for 1.5 hours.
  • Workup: After cooling, the reaction mixture is neutralized with saturated sodium bicarbonate solution, extracted with dichloromethane, washed with brine, dried over sodium sulfate, and purified by flash column chromatography.

This method yields the corresponding benzo[b]thiophene 1,1-dioxide in good purity and yield.

Summary Table of Key Synthetic Steps

Step Reagents/Conditions Description Reference
Diazotization Anthranilic acid + Nitrous acid Formation of diazonium salts
Xanthate reaction Potassium ethyl xanthate Conversion to thioglycolic acid intermediate
Esterification Methanol + Sulfuric acid Formation of methyl ester
Cyclization Sodium methylate in methanol Intramolecular condensation to benzo[b]thiophene
Oxidation to sulfone H2O2 (30%, 6.5 equiv) in AcOH, 100 °C, 1.5 h Sulfur oxidation to 1,1-dioxide
Workup and purification NaHCO3 neutralization, DCM extraction, silica gel chromatography Isolation of pure product

Detailed Reaction Conditions and Mechanistic Insights

Cyclization Mechanism

The cyclization step involves nucleophilic attack facilitated by sodium methylate, which promotes the formation of the thiophene ring by intramolecular condensation. This step is critical to form the benzo[b]thiophene scaffold with the hydroxy and ester substituents correctly positioned.

Oxidation Mechanism

Hydrogen peroxide acts as an electrophilic oxidant, converting the sulfur atom in the thiophene ring to the sulfone (1,1-dioxide). The reaction in acetic acid medium at elevated temperature ensures efficient oxidation without degrading sensitive functional groups like the hydroxy and ester moieties.

Additional Notes on Derivatives and Functionalization

  • The patent also describes the preparation of various substituted methyl 3-hydroxybenzo[b]thiophene-2-carboxylates (e.g., chloro-substituted) by starting from appropriately substituted anthranilic acids.
  • These derivatives can be further functionalized, for example, by reaction with substituted anilines to form carboxanilide derivatives.
  • The oxidative Heck reaction catalyzed by palladium(II) on benzo[b]thiophene 1,1-dioxides has been reported for further functionalization at the C2 position, demonstrating the synthetic utility of the sulfone compound.

Chemical Reactions Analysis

Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC). The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This approach allows for the rapid separation and quantification of the compound in complex mixtures, making it suitable for pharmacokinetic studies and the isolation of impurities in preparative separations .

Table 1: HPLC Conditions for this compound

ParameterValue
Column TypeNewcrom R1 HPLC column
Mobile PhaseAcetonitrile: Water: Phosphoric Acid
Alternative Mobile PhaseAcetonitrile: Water: Formic Acid
Particle Size3 µm
ApplicationFast UPLC applications

Pharmacological Applications

This compound has been explored for its biological activities, particularly in the development of pharmaceutical agents. It serves as a precursor for synthesizing various substituted benzo[b]thiophene derivatives that exhibit antifungal properties.

Case Study: Antifungal Activity
Research has demonstrated that derivatives synthesized from methyl 3-hydroxybenzo[b]thiophene-2-carboxylate can effectively control fungal infections. For instance, compounds derived from this methyl ester have shown significant activity against Trichophyton mentagrophytes, a common dermatophyte responsible for skin infections. The compounds were tested at concentrations as low as 100 parts per million, achieving complete fungal control .

Synthesis of Biologically Active Compounds

The compound is also utilized in synthetic organic chemistry to create various biologically active derivatives. For example, it can react with substituted anilines to form benzo[b]thiophene-2-carboxanilides, which have demonstrated efficacy as pesticides against a range of organisms including fungi and mollusks.

Table 2: Synthesis Pathways Involving this compound

Reaction TypeReactantsProductsYield (%)
EsterificationMethyl 3-hydroxybenzo[b]thiophene-2-carboxylate + AnilineBenzo[b]thiophene-2-carboxanilidesVaries
CyclizationMethyl ester + Diazotized anilineSubstituted benzo[b]thiophene derivativesHigh

Mechanism of Action

The mechanism of action of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in its binding to enzymes or receptors, leading to the modulation of their activity. This compound can inhibit or activate various biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[b]thiophene Cores

Methyl 4,7-Dihydroxybenzo[b]thiophene-2-carboxylate (Compound 14)
  • Molecular Formula : C₁₀H₈O₅S (same as target compound).
  • Substituents : 4,7-Dihydroxy groups, 2-COOCH₃.
  • Synthesis : Prepared from 7-methoxybenzofuran-2-carboxylate using Ce(SO₄)₄·2H₂O catalysis at 60°C, yielding a yellow solid .
  • This compound is used in marine drug research .
Ethyl 5,9-Dioxo-3,4,5,9-tetrahydro-2H-benzofuro[5,6-b][1,4]thiazine-7-carboxylate 1,1-Dioxide (Compound 15)
  • Molecular Formula: C₁₄H₁₃NO₆S₂.
  • Substituents : Fused thiazine ring, 1,1-dioxide, and ethyl ester.
  • Synthesis : Reacted with CeCl₃·7H₂O and urea to form a red solid .
  • Key Differences : The fused thiazine ring introduces nitrogen, altering electronic properties and increasing molecular complexity. Applications include antimicrobial research .

Derivatives with Modified Substituents

2-(Hydroxymethyl)benzo[b]thiophene 1,1-Dioxide
  • Molecular Formula : C₉H₈O₃S.
  • Substituents : Hydroxymethyl (-CH₂OH) at position 2, 1,1-dioxide.
  • Properties: Molecular weight = 196.22 g/mol; lower than the target compound due to the absence of an ester group.
  • Applications : Serves as an intermediate in organic synthesis .
Methyl 3-Aminobenzo[b]thiophene-2-carboxylate 1,1-Dioxide
  • Purity : 90% (CAS: 1707586-40-0).
  • Substituents: Amino (-NH₂) at position 3, 2-COOCH₃.
  • Key Differences: The amino group enhances nucleophilicity, enabling participation in coupling reactions, unlike the hydroxyl group in the target compound. Used in medicinal chemistry for heterocyclic derivatization .
Hydrogenation Reactivity
  • Rh-catalyzed asymmetric hydrogenation of 3-phenyl-2-phenyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide achieves 98% enantiomeric excess .
Coupling Reactions
  • Methyl benzo[b]thiophene-2-carboxylate derivatives (e.g., 4a–4k) are synthesized via EDC-mediated coupling with amines .
  • Comparison : The target compound’s hydroxyl group could compete with ester groups in coupling reactions, necessitating protective strategies.

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula MW Substituents Synthesis Method LogP Key Application
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide C₁₀H₈O₅S 240.23 3-OH, 2-COOCH₃, 1,1-dioxide Hydrolysis/esterification 0.610 HPLC analysis, pharmacokinetics
Methyl 4,7-dihydroxybenzo[b]thiophene-2-carboxylate (14) C₁₀H₈O₅S 240.23 4,7-diOH, 2-COOCH₃ Ce(SO₄)₄ catalysis - Marine drug synthesis
2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide C₉H₈O₃S 196.22 2-CH₂OH, 1,1-dioxide Unspecified - Synthetic intermediate
Ethyl 5,9-Dioxo-... 1,1-Dioxide (15) C₁₄H₁₃NO₆S₂ 379.38 Fused thiazine, 1,1-dioxide CeCl₃·7H₂O/urea reaction - Antimicrobial research

Q & A

Q. What are the common synthetic routes for Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 1,1-dioxide?

The compound can be synthesized via condensation of substituted 2-fluorobenzaldehydes with methyl ethyl 2-mercaptoacetate in the presence of potassium carbonate in DMF at 60°C, yielding methyl benzo[b]thiophene-2-carboxylate intermediates. Subsequent hydrolysis and coupling reactions with amines or phenols (using reagents like EDC or DCC/DMAP) provide functionalized derivatives . For example, methyl 3-hydroxybenzo[b]thiophene-2-carboxylate derivatives are often prepared through regioselective Friedel-Crafts alkylations or reductive coupling mediated by samarium diiodide .

Key Data :

  • Reaction Conditions : DMF, 60°C, K₂CO₃ .
  • Typical Yields : Not explicitly reported, but analogous benzo[b]thiophene syntheses achieve >70% purity after recrystallization .

Q. How are physical properties like melting point and molecular weight determined for this compound?

The melting point (107–108°C) and molecular weight (208.23 g/mol) are experimentally determined using differential scanning calorimetry (DSC) and high-resolution mass spectrometry (HRMS), respectively. Theoretical density (1.514 g/cm³) and boiling points (e.g., 439.9°C) are calculated using computational tools like COSMO-RS .

Physical Properties Table :

PropertyValueMethod/Reference
Melting Point107–108°CExperimental
Molecular Weight208.23 g/molHRMS
Density (Predicted)1.514 ± 0.06 g/cm³Computational

Q. What spectroscopic and crystallographic methods are used for structural characterization?

  • X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, with WinGX providing data visualization .
  • NMR/IR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., aromatic protons at δ 7.01–7.88 ppm), while IR identifies carbonyl (1713 cm1^{-1}) and sulfone (1300–1150 cm1^{-1}) stretches .

Advanced Research Questions

Q. What challenges arise in achieving stereoselective hydrogenation of benzo[b]thiophene 1,1-dioxides?

Rh-catalyzed asymmetric hydrogenation of 2,3-disubstituted derivatives achieves high enantioselectivity (98% ee) but fails with sterically hindered substrates like 3-methyl-2-phenyl derivatives due to poor catalyst-substrate compatibility . Iridium catalysts offer broader substrate tolerance but require optimized ligands and reaction conditions (e.g., H₂ pressure >50 bar) .

Key Insight :

  • Diastereoselectivity : >25:1 dr achieved for 3-phenyl-2-phenyl derivatives .
  • Substrate Limitations : Bulky substituents (e.g., 3-methyl) hinder conversion .

Q. How do substituents influence reactivity in cross-coupling or functionalization reactions?

Electron-withdrawing groups (e.g., bromine at the 4-position) enhance electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Conversely, electron-donating groups (e.g., methoxy) reduce reactivity in nucleophilic substitutions. Regioselectivity in Friedel-Crafts alkylations is controlled by steric effects and directing groups .

Example :

  • Coupling 4-bromobenzo[b]thiophene-2-carboxylic acid with p-cresol yields p-tolyl 4-bromobenzo[b]thiophene-2-carboxylate (4l) with >90% yield using DCC/DMAP .

Q. How can researchers address data contradictions in reaction yields or characterization?

Discrepancies in yields often stem from trace moisture or oxygen sensitivity. For example, samarium diiodide-mediated reactions require strict anhydrous conditions . Conflicting NMR data may arise from tautomerism; using 1H^1H-15N^{15}N HMBC or variable-temperature NMR resolves such ambiguities .

Q. What computational tools predict the compound’s electronic properties or reaction pathways?

Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G(d,p)) simulate frontier molecular orbitals to predict reactivity sites. Molecular docking studies (AutoDock Vina) assess binding affinities for biological targets like STAT3, a protein implicated in cancer .

Computational Data :

  • HOMO-LUMO Gap : ~4.2 eV (indicative of moderate electrophilicity).
  • STAT3 Binding Energy : ΔG = -8.9 kcal/mol (suggesting strong inhibition potential) .

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